molecular formula C12H15NO4 B3030935 Diethyl 4-methylpyridine-2,3-dicarboxylate CAS No. 110239-03-7

Diethyl 4-methylpyridine-2,3-dicarboxylate

Cat. No.: B3030935
CAS No.: 110239-03-7
M. Wt: 237.25 g/mol
InChI Key: PGNRCUUTOYCHMO-UHFFFAOYSA-N
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Preparation Methods

Diethyl 4-methylpyridine-2,3-dicarboxylate can be synthesized through the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet SiO2 as oxidizing agents . This method involves the use of specific reagents and conditions to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Diethyl 4-methylpyridine-2,3-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include methanesulfonic acid, sodium nitrite, and wet SiO2 . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid and sodium nitrite results in the formation of this compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of diethyl 4-methylpyridine-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to participate in various chemical reactions that can influence biological processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Diethyl 4-methylpyridine-2,3-dicarboxylate can be compared with other similar compounds, such as diethyl 2,6-dimethylpyridine-3,5-dicarboxylate . These compounds share similar structural features but may differ in their chemical properties and applications. For example, diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is also formed during the oxidation of 4-substituted Hantsch dihydropyridines and has similar applications in research and industry . The uniqueness of this compound lies in its specific structural configuration and the resulting chemical properties that make it suitable for certain applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields Its synthesis, chemical reactions, and applications make it a valuable tool for researchers in chemistry, biology, medicine, and industry

Properties

IUPAC Name

diethyl 4-methylpyridine-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-4-16-11(14)9-8(3)6-7-13-10(9)12(15)17-5-2/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNRCUUTOYCHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555872
Record name Diethyl 4-methylpyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110239-03-7
Record name Diethyl 4-methylpyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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